(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, consisting of four carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines to yield a pyrrole .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The uniqueness of its structure comes from the nitrogen atom, which contributes two electrons to form an aromatic sextet with the four carbon atoms .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. For instance, it can react with electrophiles due to the high electron density of the pyrrole ring. Also, it can undergo N-alkylation and N-acylation reactions .Physical and Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a strong, characteristic odor. It’s less dense than water, and its vapors are heavier than air .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-1-[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)20-13-9-17(8-11-6-4-3-5-7-11)14(12(19)10-18)15(13)21-16/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIPVBJEDNNJH-BARDWOONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(CO)O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN([C@@H]([C@H]2O1)[C@@H](CO)O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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